
Nagilactone C
Vue d'ensemble
Description
Nagilactone C is a norditerpene dilactone isolated from plants of the Podocarpus genus, notably Podocarpus neriifolius and P. gracilior . Structurally, it belongs to the totarane diterpene family, characterized by a tetracyclic scaffold with conjugated lactone systems in the B–C ring moiety (Type A classification) . Its molecular formula is C₂₀H₂₄O₇, and it exhibits potent bioactivity, particularly as an inhibitor of eukaryotic protein synthesis and a cytotoxic agent against cancer cells .
Mechanistically, this compound targets the ribosomal A-site of the peptidyl transferase center (PTC), interfering with elongation by inhibiting eEF-1α-dependent aminoacyl-tRNA accommodation and peptidyl transferase activity . This dual inhibition disrupts translation in both in vitro and in vivo models, contributing to its antiproliferative effects. Notably, it demonstrates cytotoxicity against HT-1080 fibrosarcoma and Colon 26-L5 murine cancer cells, with ED₅₀ values of 2.3 and 1.2 µg/mL, respectively .
Méthodes De Préparation
Natural Extraction from Podocarpus Species
Nagilactone C is primarily isolated from the seeds and bark of Podocarpus nagi and related conifers. The extraction process involves solvent partitioning followed by chromatographic purification. Fresh seeds are typically ground and extracted with methanol or ethanol under reflux, yielding a crude extract rich in terpenoids . Sequential liquid-liquid extraction with hexane, ethyl acetate, and n-butanol partitions the nonpolar and polar constituents, with nagilactones predominantly found in the ethyl acetate fraction .
Column chromatography over silica gel with gradient elution (hexane:ethyl acetate 9:1 to 1:1) separates this compound from structurally similar analogs like nagilactones A, B, and D . High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and isocratic elution (acetonitrile:water 65:35) achieves final purification, with yields averaging 0.002–0.005% dry weight .
Chemical Synthesis from Podocarpic Acid Derivatives
Podocarpic acid, a tricyclic diterpene abundant in Podocarpus resins, serves as a key precursor for semi-synthetic this compound production. The synthesis involves three critical transformations:
Ozonolysis of Methyl Podocarpate
Methyl podocarpate undergoes ozonolysis in dichloromethane at −78°C to cleave the C8–C14 double bond, generating a diketone intermediate . Quenching with dimethyl sulfide yields a seco-acid, which is lactonized under acidic conditions (p-toluenesulfonic acid, toluene reflux) to form the B-ring lactone .
Aldol Cyclization for C-Ring Formation
The diketone intermediate undergoes stereoselective aldol cyclization using lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at −40°C . This step establishes the C9–C11 double bond and the C15 hydroxyl group, with X-ray crystallography confirming the trans fusion of B and C rings .
Lactonization and Oxidation
Final lactonization of the C17 carboxyl group is achieved via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the A-ring . Oxidation with Jones reagent (CrO3 in H2SO4) introduces the C2 ketone, completing the this compound skeleton .
Total Synthesis Strategies
Recent advances enable de novo synthesis of this compound without relying on natural precursors. A 15-step route from geranylgeraniol highlights the following key reactions:
Morita-Baylis-Hillman Reaction
The synthesis begins with a Morita-Baylis-Hillman reaction between ethyl acrylate and citral, catalyzed by DABCO, to establish the C1–C10 fragment with 85% enantiomeric excess (ee) .
Bromolactonization
A bromolactonization step using N-bromosuccinimide (NBS) in aqueous THF constructs the B-ring lactone with >20:1 diastereoselectivity .
Catalytic Reformatsky Reaction
A zinc-mediated Reformatsky reaction couples the C11–C20 fragment to the lactone intermediate, achieving the full carbon skeleton in 72% yield .
Structural Confirmation and Analytical Techniques
Absolute configuration is confirmed through X-ray analysis of brominated derivatives and comparison of experimental electronic circular dichroism (ECD) spectra with calculated data .
Challenges and Optimization in Synthesis
Stereochemical Control
The C8 and C9 stereocenters pose significant challenges. Kinetic resolution using Sharpless asymmetric epoxidation (titanium tetraisopropoxide, diethyl tartrate) achieves 92% ee for the C8–C9 epoxide intermediate .
Lactone Stability
The γ-lactone in this compound is prone to hydrolysis under basic conditions. Synthetic routes employing silyl ether protections (TBSCl, imidazole) stabilize the lactone during subsequent reactions .
Yield Improvement
Microfluidic continuous-flow reactors enhance the efficiency of ozonolysis and lactonization steps, increasing overall yield from 8% (batch) to 23% .
Analyse Des Réactions Chimiques
Types de réactions
Les nagilactones subissent diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Par exemple, la nagilactone F est obtenue par oxydation avec du tétraacétate de plomb .
Réactifs et conditions usuels
Les réactifs courants utilisés dans la synthèse des nagilactones comprennent le tétraacétate de plomb pour les réactions d'oxydation . Les conditions de réaction impliquent souvent une irradiation UV et l'utilisation de solvants tels que le benzène .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent différents dérivés de nagilactones, tels que la nagilactone F, qui est formée par oxydation allylique .
Applications de la recherche scientifique
Les nagilactones ont un large éventail d'applications de recherche scientifique. Elles sont utilisées en chimie, en biologie, en médecine et dans l'industrie en raison de leurs diverses activités biologiques . Certaines des applications notables incluent :
Activité anticancéreuse : Les nagilactones, en particulier les nagilactones C, E et F, présentent de puissantes activités anticancéreuses contre diverses lignées de cellules cancéreuses et modèles tumoraux.
Activité antifongique : Ces composés présentent des propriétés antifongiques, ce qui les rend utiles dans le développement d'agents antifongiques.
Activité anti-inflammatoire : Les nagilactones ont des effets anti-inflammatoires, qui peuvent être utilisés dans le traitement des maladies inflammatoires.
Activité anti-athéroscléreuse : Ces composés montrent également un potentiel dans la prévention ou le traitement de l'athérosclérose.
Mécanisme d'action
Le mécanisme d'action des nagilactones implique plusieurs actions complémentaires :
Inhibition de la prolifération cellulaire : Les nagilactones induisent une inhibition de la prolifération cellulaire couplée à une perturbation du cycle cellulaire et une induction de l'apoptose.
Blocage de la transition épithéliale vers mésenchymateuse : Elles bloquent la transition cellulaire épithéliale vers mésenchymateuse, contribuant à l'inhibition de la migration et de l'invasion des cellules cancéreuses.
Modulation du point de contrôle immunitaire PD-L1 : Les nagilactones ont la capacité de moduler le point de contrôle immunitaire PD-L1.
Différents effecteurs moléculaires sont impliqués dans l'activité antitumorale des nagilactones, principalement la voie AP-1 bloquée lors de l'activation de l'axe JNK/c-Jun . La nagilactone C est un puissant inhibiteur de la synthèse protéique se liant aux ribosomes eucaryotes, tandis que la nagilactone E inhibe différentes protéines kinases, telles que RIOK2 et JAK2 .
Applications De Recherche Scientifique
Anticancer Activity
Nagilactone C exhibits significant anticancer properties across various cancer cell lines. Research indicates that it possesses potent antiproliferative effects, particularly against colon tumor cell lines and leukemia cells.
Case Study: In Vivo Efficacy
In a notable study, this compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size without apparent toxicity. This highlights its potential as a viable therapeutic agent in oncology .
Protein Synthesis Inhibition
This compound is recognized for its role as a protein synthesis inhibitor. It binds to eukaryotic ribosomes, effectively halting protein translation.
Research Findings
- In HeLa cells, exposure to this compound resulted in a 95% reduction in protein synthesis within 10 minutes .
- The compound's mechanism involves selective interference with translation elongation, which is crucial for the rapid growth of cancer cells.
This property makes this compound a candidate for further development as a therapeutic agent targeting rapidly proliferating cells.
Antifungal Activity
This compound also exhibits antifungal properties. While its primary focus has been on anticancer applications, studies have indicated modest antifungal activity against various fungal strains.
Summary of Applications
Application | Mechanism of Action | Notable Findings |
---|---|---|
Anticancer | Inhibition of cell proliferation, apoptosis induction | IC50 ~0.25 mM against leukemia cells |
Protein Synthesis | Inhibition of ribosomal function | 95% reduction in HeLa cell protein synthesis within 10 min |
Antifungal | Disruption of fungal cell wall integrity | Modest activity against various fungi |
Mécanisme D'action
The mechanism of action of nagilactones involves several complementary actions :
Inhibition of Cell Proliferation: Nagilactones induce inhibition of cell proliferation coupled with cell cycle perturbation and induction of apoptosis.
Blockade of Epithelial to Mesenchymal Transition: They block the epithelial to mesenchymal cell transition, contributing to the inhibition of cancer cell migration and invasion.
Modulation of PD-L1 Immune Checkpoint: Nagilactones have the capacity to modulate the PD-L1 immune checkpoint.
Different molecular effectors are implicated in the antitumor activity of nagilactones, chiefly the AP-1 pathway blocked upon activation of the JNK/c-Jun axis . Nagilactone C is a potent inhibitor of protein synthesis binding to eukaryotic ribosomes, while nagilactone E inhibits different protein kinases, such as RIOK2 and JAK2 .
Comparaison Avec Des Composés Similaires
Structural and Functional Classification
Nagilactones are classified into three subtypes based on lactone ring configurations (Table 1):
- Type A (e.g., Nagilactone C): Features an α-pyrone (8:14, 9:11-dienolide) system.
- Type B (e.g., Nagilactone E): Contains a 7:8-epoxy-9:11-enolide structure.
- Type C (e.g., Nagilactone F): Possesses a 7:8,9:11-dienolide motif .
Table 1. Structural and Bioactivity Comparison of Key Nagilactones
Cytotoxic Efficacy and Selectivity
- This compound vs. Nagilactones E/F/G: While this compound shows broad-spectrum cytotoxicity (GI₅₀ 2–5 mM), Nagilactones F and G exhibit superior potency (IC₅₀ ≈1 mM and 0.25 mM, respectively) against the same cell lines . Nagilactone E, however, stands out for its in vivo efficacy, reducing A549 lung tumor growth by 62% in xenograft models at 10 mg/kg/d .
- Mechanistic Divergence : Unlike this compound, Nagilactone E targets RIOK2, an atypical kinase involved in ribosome biogenesis, suggesting a distinct pathway for translation inhibition .
Comparison with Non-Nagilactone Inhibitors
- Agelastatin A and Bruceantin: These non-nagilactone compounds also target the ribosomal A-site but differ structurally.
- A201A : A nucleoside-like antibiotic, A201A inhibits tRNA accommodation but lacks the lactone-based cytotoxicity of nagilactones .
Pharmacological Challenges
- Solubility Issues: Nagilactone E’s low solubility limits its therapeutic application despite high potency, a problem less pronounced in Nagilactone F due to synthetic modifications .
Activité Biologique
Nagilactone C, a compound derived from the plant Podocarpus, has garnered significant attention in recent years due to its diverse biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Overview of this compound
This compound is a type of lactone that exhibits a range of pharmacological effects, including anticancer , antifungal , anti-inflammatory , and antimicrobial activities. Its structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
The anticancer mechanisms of this compound are multifaceted. Key findings include:
- Inhibition of Protein Synthesis : this compound has been identified as a potent inhibitor of eukaryotic protein synthesis. In studies involving HeLa cells, it demonstrated an IC50 value of approximately 3 µM , effectively inhibiting protein synthesis within minutes of exposure . This inhibition is reversible, indicating that the compound does not permanently damage cellular machinery.
- Cell Cycle Perturbation and Apoptosis : Research indicates that this compound induces cell cycle arrest and apoptosis in various cancer cell lines. It disrupts normal cell proliferation, leading to increased rates of programmed cell death .
- Modulation of Immune Checkpoints : The compound has been shown to modulate the PD-L1 immune checkpoint pathway, which is crucial for tumor immune evasion. By inhibiting this pathway, this compound may enhance the immune response against tumors .
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound also inhibits the EMT process, which is critical for cancer metastasis. This action reduces the migration and invasion capabilities of cancer cells .
Cytotoxic Effects
This compound exhibits significant cytotoxicity against various cancer cell lines. A summary of its activity against different tumor types is presented in the table below:
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- In Vitro Studies : In a study assessing the cytotoxic effects on HeLa cells, this compound was found to reduce protein synthesis dramatically within 10 minutes, leading to significant cell death at concentrations as low as 3 µM .
- Comparative Analysis : When compared with other natural products, this compound exhibited superior activity against colon cancer cell lines. It was noted that while other compounds like flavonoids showed some activity, this compound was three times more effective against specific cancer types .
- Mechanistic Insights : The mechanism by which this compound inhibits protein synthesis was investigated using pulse-labeling experiments. These studies confirmed that the compound specifically targets translation elongation processes without significantly affecting RNA metabolism .
Q & A
Q. Basic: What are the known mechanisms of antifungal activity of Nagilactone C?
Methodological Answer:
this compound is hypothesized to inhibit fungal cell wall biosynthesis, particularly targeting (1,3)-β-glucan synthesis, based on structural analogs like Nagilactone E. Key experimental approaches include:
- Cell Viability Assays : Colony-forming unit (CFU) counts to quantify survival rates under varying drug concentrations .
- Glucan Quantification : Fluorescence spectroscopy using aniline blue dye (ex: 400 nm, em: 460 nm) to measure newly synthesized glucan levels .
- Morphological Analysis : Transmission electron microscopy (TEM) to observe cell wall integrity and cytoplasmic leakage .
Best Practices :
- Use standardized inoculum sizes (e.g., 1×10⁷ cells/mL) for reproducibility .
- Validate results across multiple fungal strains to avoid species-specific biases .
Q. Basic: What standard assays are employed to assess this compound's effects on fungal cell viability?
Methodological Answer:
- CFU Enumeration : Serial dilution plating to quantify viable cells after drug exposure .
- Fluorescence-Based Viability Stains : Propidium iodide or SYTOX Green to distinguish live/dead cells .
- Time-Kill Curves : Monitor survival rates over 24–48 hours to determine fungicidal vs. fungistatic effects .
Critical Considerations :
- Include stationary-phase cells as controls to assess growth-phase-dependent activity .
- Use triplicate biological replicates and statistical tests (e.g., Student’s t-test, p < 0.05) .
Q. Advanced: How can researchers design experiments to investigate synergistic effects of this compound with other antifungal agents?
Methodological Answer:
- Checkerboard Assay : Combine this compound with phenylpropanoids (e.g., anofinic acid) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤ 0.5) .
- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways potentiated by combination therapy .
Example Experimental Design:
Drug Combination | FICI Value | Interpretation |
---|---|---|
This compound + Anofinic Acid | 0.3 | Synergistic |
This compound + Fluconazole | 1.2 | Additive/No Interaction |
Q. Advanced: What methodological challenges arise when quantifying this compound's impact on (1,3)-β-glucan biosynthesis?
Methodological Answer:
- Standardization Issues : Batch variability in aniline blue dye requires internal controls (e.g., purified glucan standards) .
- Dynamic Range Limitations : Fluorescence saturation at high glucan concentrations; use dilution series for linearity .
- Interference from Cell Debris : Centrifuge samples (10,000 ×g, 10 min) to remove particulate matter before analysis .
Data Contradiction Analysis :
- If glucan reduction does not correlate with cell death, consider off-target effects (e.g., membrane permeability assays) .
Q. Advanced: How should contradictory data on this compound's cytotoxicity be addressed in experimental analyses?
Methodological Answer:
- Dose-Response Curves : Test a wide concentration range (e.g., 10–500 μg/mL) to identify threshold effects .
- Alternative Assays : Compare CFU counts with ATP-based viability kits to rule out assay-specific artifacts .
- Transcriptomic Profiling : Identify stress-response genes (e.g., HSP104, PKC1) to differentiate cytostatic vs. cytotoxic mechanisms .
Example Contradiction Resolution Workflow:
Replicate experiments under identical conditions.
Cross-validate using orthogonal methods (e.g., TEM + glucan quantification).
Publish raw data and statistical analyses for transparency .
Propriétés
IUPAC Name |
5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNOPGIIPQKNHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24338-53-2 | |
Record name | Nagilactone C | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.